molecular formula C9H9N3O2S B13176570 2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid

2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13176570
M. Wt: 223.25 g/mol
InChI Key: KWMHWTSFBHAYFP-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazole ring can be synthesized from 1,2-diketones and ammonium acetate, while the thiazole ring can be formed from α-haloketones and thiourea .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(1H-Imidazol-2-yl)ethanone
  • Ethyl 2-(1H-imidazol-1-yl)acetate

Uniqueness

2-(1-Ethyl-1H-imidazol-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. The combination of these two heterocycles in a single molecule can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-2-12-4-3-10-7(12)8-11-5-6(15-8)9(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

KWMHWTSFBHAYFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=NC=C(S2)C(=O)O

Origin of Product

United States

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